molecular formula C15H18N2O3 B2489016 N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide CAS No. 2094590-48-2

N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide

Cat. No.: B2489016
CAS No.: 2094590-48-2
M. Wt: 274.32
InChI Key: GWLGJGJCRPZBFV-UHFFFAOYSA-N
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Description

N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide is a complex organic compound that features a benzoxazine ring fused with a butyl chain and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of o-aminophenol with chloroacetyl chloride to form a benzoxazine intermediate. This intermediate is then reacted with a butyl chain precursor under controlled conditions to introduce the oxobutyl group. Finally, the prop-2-enamide group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it may act as a potassium channel opener, leading to cell membrane hyperpolarization and subsequent physiological effects. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-14(18)16-9-5-8-15(19)17-10-11-20-13-7-4-3-6-12(13)17/h2-4,6-7H,1,5,8-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLGJGJCRPZBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCC(=O)N1CCOC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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